Lipophilicity Difference: 5-Amino vs. 3-Amino Isomer
The 5-amino positional isomer (CAS 883993-15-5) exhibits a measured/calculated LogP of 1.31 [1], whereas the 3-amino positional isomer (CAS 1018949-67-1) shows a LogP of -0.79 . This represents a ΔLogP of approximately 2.1 log units, indicating that the 5-amino isomer is over 100-fold more lipophilic than its 3-amino counterpart. The SwissADME consensus LogP for the 5-amino isomer is 0.38 (range of five methods: -0.48 to 0.91) , while the 3-amino isomer's calculated LogP remains consistently negative. The topological polar surface area (TPSA) differs meaningfully: 62.7 Ų for the 5-amino isomer vs. a predicted lower value for the 3-amino isomer due to intramolecular hydrogen bonding between the 3-NH₂ and the acetonitrile side chain.
| Evidence Dimension | Octanol-water partition coefficient (LogP) and TPSA |
|---|---|
| Target Compound Data | LogP = 1.31 (molbase), consensus LogP = 0.38 (SwissADME); TPSA = 62.7 Ų |
| Comparator Or Baseline | 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 1018949-67-1): LogP = -0.79 |
| Quantified Difference | ΔLogP ≈ 2.1 (5-amino more lipophilic by >100-fold); ΔTPSA significant |
| Conditions | Calculated/measured physicochemical properties from molbase.cn, chemsrc.com, and Bidepharm SwissADME panel |
Why This Matters
For procurement decisions in medicinal chemistry, the ~2.1 LogP difference dictates reversed-phase HPLC method development, impacts predicted intestinal absorption and blood-brain barrier penetration, and determines the choice of extraction solvent during workup — selecting the wrong isomer invalidates these downstream parameters.
- [1] Molbase (qiye.molbase.cn). 2-(5-Aminopyridin-2-yl)acetonitrile, CAS 883993-15-5, LogP 1.31108, PSA 62.7. Accessed 2026. View Source
